molecular formula C13H15ClN4 B3036646 2-Chloro-4-(4-methylpiperazin-1-yl)quinazoline CAS No. 39216-68-7

2-Chloro-4-(4-methylpiperazin-1-yl)quinazoline

Cat. No. B3036646
CAS RN: 39216-68-7
M. Wt: 262.74 g/mol
InChI Key: LZCJDDILEMCNLD-UHFFFAOYSA-N
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Description

2-Chloro-4-(4-methylpiperazin-1-yl)quinazoline is a chemical compound with the molecular formula C13H15ClN4 . It is a derivative of quinazoline, a heterocyclic compound that has a wide range of biological properties . Quinazoline derivatives are of interest in medicinal chemistry .


Synthesis Analysis

Quinazoline-based compounds can be synthesized by various methods. For instance, quinazoline-2,4-diones can be synthesized by the cyclocondensation reaction of 2-chloro-4-anilinoquinazoline-chalcones with 2,4,5,6-tetraaminopyrimidine . Another method involves the reaction of 2,4-dichloroquinazoline with dimethylaniline .


Molecular Structure Analysis

The molecular structure of 2-Chloro-4-(4-methylpiperazin-1-yl)quinazoline is characterized by a quinazoline core, which is a bicyclic compound containing two nitrogen atoms . The compound also contains a chloro group and a methylpiperazin-1-yl group attached to the quinazoline core .


Chemical Reactions Analysis

Quinazoline derivatives can undergo various chemical reactions. For example, 2-aryl-4-chloroquinazoline conjugates with 7-amino-2-aryl-5-bromoindoles have demonstrated antiproliferative action against certain cells . Another study reported the synthesis of quinazoline-based pyrimidodiazepines by the cyclocondensation reaction of 2-chloro-4-anilinoquinazoline-chalcones with 2,4,5,6-tetraaminopyrimidine .

Scientific Research Applications

Anti-Angiogenesis Properties

Angiogenesis, the process by which new blood vessels form from existing ones, plays a crucial role in tumor growth and metastasis. Inhibition of angiogenesis is a promising strategy for cancer therapy. Researchers have explored the anti-angiogenic effects of quinazoline derivatives, including 2-Chloro-4-(4-methylpiperazin-1-yl)quinazoline . Studies have shown that these derivatives exhibit potent antiproliferative activities against tumor cell lines and inhibit adhesion and migration of endothelial cells .

VEGFR-2 Inhibition

2-Chloro-4-(4-methylpiperazin-1-yl)quinazoline: shares structural similarities with AstraZeneca’s ZD6474 (vandetanib), a potent inhibitor of VEGF receptor-2 (VEGFR-2). VEGFR-2 plays a critical role in angiogenesis. By targeting VEGFR-2, this compound may interfere with tumor-induced neovascularization .

Anticancer Activity

Quinazolines, including our compound of interest, exhibit a broad spectrum of biological activities. Their heterocyclic structure makes them attractive candidates for anticancer drug development. Researchers continue to explore the potential of 2-Chloro-4-(4-methylpiperazin-1-yl)quinazoline as an anticancer agent .

Custom Synthesis and Drug Development

The compound’s availability for custom synthesis allows researchers to modify its structure and explore analogs with improved properties. Such efforts contribute to drug development pipelines, potentially leading to novel therapies.

Mechanism of Action

Target of Action

Quinazoline derivatives have been known to target tyrosine kinases , which play a crucial role in cell signaling pathways, particularly in cell growth and differentiation.

Mode of Action

Quinazoline derivatives have been reported to inhibit tyrosine kinases . This inhibition can disrupt the signaling pathways, leading to changes in cell growth and differentiation.

Biochemical Pathways

Given its potential interaction with tyrosine kinases, it may impact pathways related to cell growth and differentiation .

Result of Action

Quinazoline derivatives have been associated with anticancer activity , suggesting that they may induce cell death or inhibit cell proliferation in certain cancer cell lines.

Safety and Hazards

While specific safety and hazard information for 2-Chloro-4-(4-methylpiperazin-1-yl)quinazoline was not found in the search results, it’s important to handle all chemical compounds with appropriate safety measures. For instance, a related compound, 2-chloro-4-(4-methylpiperazin-1-yl)benzoic acid hydrochloride, has been associated with certain hazards, including harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

Quinazoline derivatives, including 2-Chloro-4-(4-methylpiperazin-1-yl)quinazoline, continue to be of interest in medicinal chemistry due to their wide range of biological properties . Future research may focus on designing and synthesizing new quinazoline-based compounds with potential therapeutic applications . For instance, new series of quinazoline-based pyrimidodiazepines have been synthesized as potential drugs of anticancer potency .

properties

IUPAC Name

2-chloro-4-(4-methylpiperazin-1-yl)quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN4/c1-17-6-8-18(9-7-17)12-10-4-2-3-5-11(10)15-13(14)16-12/h2-5H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZCJDDILEMCNLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC(=NC3=CC=CC=C32)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401247788
Record name 2-Chloro-4-(4-methyl-1-piperazinyl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401247788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(4-methylpiperazin-1-yl)quinazoline

CAS RN

39216-68-7
Record name 2-Chloro-4-(4-methyl-1-piperazinyl)quinazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39216-68-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4-(4-methyl-1-piperazinyl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401247788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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